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Compound of Interest

Compound Name: 2-Methylbenzofuran-5-carbonitrile

CAS No.: 16238-12-3

Cat. No.: B091956

Get Quote

The benzofuran nucleus is a privileged pharmacophore in medicinal chemistry, historically

recognized for its broad spectrum of biological activities, including antimicrobial, anti-

inflammatory, and antitumor properties[1][2]. Classical benzofuran derivatives, such as the

antiarrhythmic agent amiodarone and the uricosuric drug benzbromarone, have validated the

clinical utility of this bicyclic ring system[3]. However, the modern drug discovery paradigm has

shifted toward highly functionalized, low-molecular-weight building blocks that allow for precise

target engagement while minimizing off-target toxicity.

2-Methylbenzofuran-5-carbonitrile (C10H7NO, CID 13663038) exemplifies this modern

approach[4]. Unlike bulky, lipophilic classical derivatives, this molecule serves as a highly

efficient synthetic intermediate. The C5-cyano group acts as a potent hydrogen-bond acceptor,

while the C2-methyl group provides critical steric direction, making it an ideal candidate for

scaffold hopping strategies in the development of dual-action therapeutics and

immunomodulators[5][6].
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To understand the strategic advantage of 2-Methylbenzofuran-5-carbonitrile, we must

objectively compare its structural utility and downstream pharmacological applications against

established benzofuran drugs.

Table 1: Comparative Pharmacological Profile of Benzofuran Derivatives

Compound /
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Primary
Target(s)

Key Structural
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Pharmacologic
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2-
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Ailanthoidol TGF-β1
Neolignan
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Poor metabolic

stability

Mechanistic Workflows: Scaffold Hopping in
Hyperuricemia
One of the most compelling applications of 2-Methylbenzofuran-5-carbonitrile is its use in

designing dual Xanthine Oxidase (XO) and Urate Transporter 1 (URAT1) inhibitors[5].

Febuxostat is a potent XO inhibitor but lacks URAT1 activity, whereas benzbromarone inhibits

URAT1 but causes liver damage. By utilizing 2-Methylbenzofuran-5-carbonitrile, researchers

successfully hybridized these mechanisms. The cyano group preserves a crucial hydrogen
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bond with the Asn768 residue of the XO enzyme, while the bicyclic benzofuran ring fulfills the

spatial requirements for URAT1 inhibition[5].
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Scaffold hopping strategy to design dual XO/URAT1 inhibitors using 2-Methylbenzofuran-5-
carbonitrile.

Experimental Protocol 1: In Vitro Xanthine Oxidase (XO)
Inhibition Assay
To validate the binding efficacy of derivatives synthesized from 2-Methylbenzofuran-5-
carbonitrile, a self-validating enzymatic assay is required[7].

Step 1: Buffer Preparation. Prepare a 50 mM KH2PO4 buffer adjusted to pH 7.4.
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Causality: Maintaining strict physiological pH ensures the structural integrity of the XO

enzyme and the correct ionization state of the cyano and hydroxyl functional groups on the

inhibitor, which is critical for Asn768 binding.

Step 2: Compound Dilution. Dilute the test compound in DMSO, then into the buffer to

achieve a concentration gradient (0.5 nM to 2000 nM).

Causality: A broad logarithmic gradient is necessary to generate a reliable sigmoidal dose-

response curve for accurate IC50 calculation. Final DMSO concentration must be kept

below 1% to prevent solvent-induced enzyme denaturation.

Step 3: Enzyme Incubation. Add 30 µL of 21 mU/mL xanthine oxidase to 30 µL of the diluted

compound in a 384-well microplate. Incubate for 10 minutes at room temperature.

Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding

equilibrium with the enzyme's active site before the substrate is introduced.

Step 4: Substrate Addition & Kinetic Measurement. Add the xanthine substrate and

continuously monitor absorbance at 295 nm using a microplate reader.

Causality: Uric acid, the direct product of xanthine oxidation, absorbs strongly at 295 nm. A

decrease in the rate of absorbance increase directly correlates with the degree of enzyme

inhibition.

Step 5: Self-Validation Controls. Run Febuxostat as a positive control and a DMSO-only well

as a negative vehicle control.

Causality: The positive control benchmarks the assay's sensitivity, while the negative

control establishes the baseline maximum reaction velocity (Vmax), ensuring the

calculated IC50 values are absolute and reproducible.

Application in S1P Receptor Modulation
Beyond metabolic disorders, 2-Methylbenzofuran-5-carbonitrile is a critical building block in

the synthesis of Sphingosine 1-phosphate (S1P) receptor modulators[6][8]. S1P receptors

regulate lymphocyte migration; agonizing these receptors causes their internalization,
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sequestering lymphocytes in lymph nodes and preventing them from contributing to

autoimmune attacks[8].

2-Methylbenzofuran-5-carbonitrile
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Mechanism of S1P receptor modulators derived from 2-Methylbenzofuran-5-carbonitrile.

Experimental Protocol 2: Synthesis of S1P Modulator
Intermediates via Suzuki-Miyaura Cross-Coupling
The conversion of 2-Methylbenzofuran-5-carbonitrile into an active S1P modulator often

requires selective functionalization, typically via palladium-catalyzed cross-coupling[7].
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Step 1: Reagent Assembly. Combine the halogenated derivative of 2-methylbenzofuran-5-
carbonitrile (e.g., 7-bromo-2-methylbenzofuran-5-carbonitrile) with the target boronic

ester in anhydrous N,N-dimethylformamide (DMF).

Causality: DMF is a polar aprotic solvent that effectively solvates both the organic

substrates and the inorganic base required for the reaction, facilitating the crucial

transmetalation step.

Step 2: Catalyst Addition. Add Pd(dppf)Cl2 (5 mol%) and a mild base (e.g., K2CO3).

Causality: The bidentate dppf ligand provides specific steric bulk and electron density to

the palladium center. This accelerates the reductive elimination step and prevents catalyst

deactivation (the precipitation of inactive "black palladium").

Step 3: Reaction Conditions. Heat the mixture to 90°C under a strict nitrogen atmosphere for

12 hours.

Causality: The nitrogen atmosphere prevents the oxidative degradation of the sensitive

phosphine ligands on the palladium catalyst, ensuring high turnover numbers.

Step 4: Workup & Analytical Validation. Quench the reaction with water, extract with ethyl

acetate, and purify via silica gel chromatography. Confirm the molecular structure via 1H-

NMR and LC-MS.

Causality: LC-MS confirms the exact mass of the coupled product, while 1H-NMR

validates the regioselectivity by confirming the disappearance of the specific bromine-

adjacent proton on the benzofuran ring.

Conclusion
While classical benzofurans like amiodarone and benzbromarone paved the way for this

heterocyclic class in medicine, their broad, bulky structures often lead to off-target toxicities. 2-
Methylbenzofuran-5-carbonitrile represents the modern evolution of this scaffold. By

providing a compact, highly functionalized core with specific hydrogen-bonding and steric

properties, it enables medicinal chemists to execute precise scaffold hopping. This results in

highly targeted, self-validating therapeutic agents, spanning from dual XO/URAT1 inhibitors for

gout to sophisticated S1P receptor modulators for autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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